![molecular formula C17H25FN2O2 B2861032 tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 358748-21-7](/img/structure/B2861032.png)
tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25FN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tert-Butylpiperidin-4-ylcarbamate with 4-Fluorobenzoic acid in the presence of 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine . The reaction is carried out at 25 °C for 3 hours and is completed by TLC (petroleum ether: ethyl acetate = 5: 1) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Process Development and Synthesis :One of the notable studies related to tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate compounds involves the development of a practical and scalable synthesis process for a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate. This compound is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The synthesis was achieved via an efficient one-pot, two-step telescoped sequence starting from readily available materials, demonstrating the potential for industrial-scale production of similar compounds (Li et al., 2012).
Crystal Structure and Biological Evaluation :Another study synthesized and characterized a compound structurally similar to tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate. The compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods. The structure was confirmed by single crystal XRD data, and the compound exhibited moderate anthelmintic activity and poor antibacterial activity, indicating its potential in therapeutic applications (Sanjeevarayappa et al., 2015).
Biologically Active Derivatives and Intermediates
Biologically Active Compounds :Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib. Its synthesis involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the compound was confirmed by MS and 1H NMR spectrum, showing the relevance of such compounds in pharmaceutical synthesis (Kong et al., 2016).
Antitumor Activity :3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs) are documented for their antitumor activity due to their double α,β-unsaturated ketone structural characteristics. Novel asymmetric BAPs were synthesized and characterized, indicating the potential of tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate related compounds in the development of antitumor agents (Yao et al., 2018).
Propiedades
IUPAC Name |
tert-butyl N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSESIUBTKMXMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.